Holothurin

Description

Properties

CAS No. |

11029-72-4 |

|---|---|

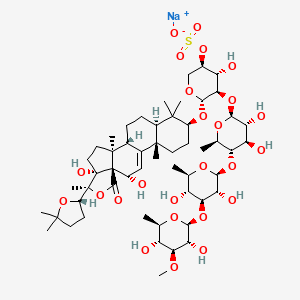

Molecular Formula |

C54H85NaO25S |

Molecular Weight |

1189.299 |

InChI |

InChI=1S/C54H86O25S.Na/c1-22-32(56)40(68-11)37(61)44(70-22)75-41-33(57)23(2)71-45(38(41)62)74-39-24(3)72-43(36(60)35(39)59)76-42-34(58)27(79-80(65,66)67)21-69-46(42)73-30-15-17-50(8)26-20-29(55)54-47(63)78-52(10,31-14-16-48(4,5)77-31)53(54,64)19-18-51(54,9)25(26)12-13-28(50)49(30,6)7;/h20,22-25,27-46,55-62,64H,12-19,21H2,1-11H3,(H,65,66,67);/q;+1/p-1/t22-,23-,24-,25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1 |

InChI Key |

MAWWITJOQDJRJF-ADBICINLSA-M |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7C6=CC(C89C7(CCC8(C(OC9=O)(C)C1CCC(O1)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)C)C)O)O)OC)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Holothurin A

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Holothurin A, a prominent triterpenoid (B12794562) glycoside saponin (B1150181) isolated from sea cucumbers. This compound A has garnered significant attention within the scientific community for its diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties. This guide details its complex chemical architecture, physicochemical properties, established experimental protocols for its isolation and characterization, and its known mechanisms of action involving key cellular signaling pathways.

Chemical Structure of this compound A

This compound A is a complex amphiphilic molecule, a characteristic that underpins many of its biological functions. Its structure consists of a hydrophobic triterpenoid aglycone and a hydrophilic oligosaccharide chain.[1]

-

Aglycone Backbone : The aglycone of this compound A belongs to the holostane type, which is characterized by a lanostane-3β-ol tetracyclic triterpene skeleton.[2][3] A defining feature of this aglycone is a γ-18(20)-lactone ring formed between the C-18 and C-20 positions.[2][3] The structure also contains a double bond at the Δ⁹(¹¹) position within the steroid nucleus.[4]

-

Oligosaccharide Moiety : Covalently attached to the C-3 position of the aglycone is a linear chain of four monosaccharide units.[3][5] Hydrolysis studies have identified these sugars as D-xylose, D-quinovose (also known as D-glucomethylose), D-glucose, and 3-O-methylglucose.[2][6] The sugar sequence begins with D-xylose linked to the aglycone, and terminates with 3-O-methylglucose.[2][3] NMR analysis has confirmed that all glycosidic linkages are in the β-configuration.[7]

-

Sulfate (B86663) Group : A key functional feature of this compound A is the presence of a sulfate ester group, which imparts a significant anionic character to the molecule.[1] This sulfate group is attached to the C-4 position of the first sugar unit, D-xylose.[2][4]

The complete chemical name for this compound A according to IUPAC nomenclature is sodium [(3R,4R,5R,6S)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate.[8]

Physicochemical and Biological Properties

The unique structural arrangement of this compound A confers specific physicochemical properties and potent biological activities. Quantitative data are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Formula | C₅₄H₈₅NaO₂₇S | [1][8][9] |

| Molar Mass | 1221.3 g·mol⁻¹ | [1][8] |

| Elemental Composition | C: 53.10%, H: 7.03%, Na: 1.88%, O: 35.37%, S: 2.63% | Calculated |

| Appearance | White to off-white amorphous powder | [1] |

| Thermal Decomposition | Begins at 185 ± 5 °C | [1] |

| Cytotoxicity (IC₅₀) | ||

| Human Cervical Cancer (HeLa) | 1.4 - 3.8 µg/mL | [10] |

| Human Leukemia (K562) | 8.9 µg/mL | [10] |

| Human Hepatoma (HepG2) | 0.32 - 3.5 µg/mL | [10][11] |

| Human Liver (HL-7702) | 3.8 µg/mL | [10] |

| Human Epidermoid Carcinoma (KB) | 0.87 µg/mL | [11] |

Experimental Protocols

The isolation and structural elucidation of this compound A require a multi-step process involving advanced analytical techniques.

The general workflow for obtaining pure this compound A from sea cucumber tissues is outlined below. The primary sources include species such as Holothuria scabra, Holothuria lessoni, and Actinopyga agassizii.[2][6][10]

-

Extraction : The visceral organs or body walls of the sea cucumber are first freeze-dried and pulverized to a fine powder.[2] The resulting powder is then subjected to exhaustive extraction with an aqueous alcohol solution, typically 70% ethanol (B145695) or a methanol/water mixture (e.g., 7:3 v/v), to isolate the glycosides.[2][12]

-

Solvent Partitioning : The crude extract is concentrated and subjected to liquid-liquid partitioning to separate compounds based on polarity. A common method is Kupchan partitioning, which sequentially uses solvents like hexane, dichloromethane, and butanol. Saponins like this compound A are typically enriched in the butanol fraction.

-

Chromatographic Purification : The saponin-enriched fraction undergoes several rounds of chromatography for final purification.

-

High-Performance Centrifugal Partition Chromatography (HPCPC) : This technique is highly effective for purifying compounds from complex mixtures with high recovery rates.[2]

-

Medium Pressure and High-Performance Liquid Chromatography (MPLC/HPLC) : Final purification to isolate this compound A with high purity is often achieved using reverse-phase MPLC and HPLC systems.

-

The definitive structure of this compound A is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS) :

-

Techniques : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS and Electrospray Ionization (ESI)-MS are commonly employed.[2]

-

Purpose : These "soft" ionization techniques are used to determine the accurate molecular weight and elemental composition of the intact molecule.[2] Tandem MS (MS/MS) experiments induce fragmentation of the molecule, primarily through the cleavage of glycosidic bonds. This allows for the determination of the sugar sequence by analyzing the successive loss of monosaccharide units.[2][3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Techniques : A comprehensive suite of 1D and 2D NMR experiments is required for full structural assignment.[7][12]

-

1D NMR : ¹H NMR provides information on the protons in the molecule, while ¹³C NMR identifies all carbon atoms.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system, helping to trace the structure of individual sugar rings and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds. This is crucial for determining the linkages between sugar units and the connection point of the sugar chain to the aglycone.

-

TOCSY (Total Correlation Spectroscopy) : Used to identify all protons within a given spin system (e.g., an entire sugar residue) starting from a single proton resonance.[7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and 3D conformation of the molecule.[12]

-

-

Mechanism of Action and Signaling Pathways

This compound A exerts its biological effects by modulating several critical intracellular signaling pathways, making it a compound of interest for drug development, particularly in oncology.

-

Inhibition of Cancer Metastasis : In prostate cancer models, this compound A has been shown to suppress the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis. This effect is achieved through the inhibition of the AKT/P38/JNK-MAPK signaling cascade.[13]

-

Dermal Fibroblast Stimulation : this compound A has demonstrated anti-wrinkling effects by promoting the production of collagen in human dermal fibroblasts. This is mediated through the activation of the ERK (Extracellular signal-Regulated Kinase) signaling pathway.[9]

-

Other Potential Mechanisms : Triterpene glycosides, in general, are known to interfere with other pathways such as NF-κB and PI3K/Akt.[13] Furthermore, computational studies suggest that this compound A may target key proteins involved in apoptosis and cell cycle regulation, including BCL2 and HDAC1.[14]

Conclusion

This compound A is a structurally complex and biologically potent marine natural product. Its unique architecture, featuring a holostane aglycone and a sulfated tetra-oligosaccharide chain, drives its significant cytotoxic and cell-modulating activities. The detailed protocols for its isolation and characterization, combined with a growing understanding of its interaction with key signaling pathways, position this compound A as a promising lead compound for the development of novel therapeutics. This guide provides the foundational technical knowledge necessary for researchers and professionals to explore the full potential of this fascinating molecule.

References

- 1. webqc.org [webqc.org]

- 2. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Elucidation of Novel Saponins in the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound A | C54H85NaO27S | CID 23675050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Two new triterpene glycosides from the Vietnamese sea cucumber Holothuria scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Holothurin mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Holothurin in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Holothurins are a class of triterpene glycosides, specifically saponins, isolated from sea cucumbers (Holothuroidea).[1][2] These marine-derived compounds have garnered significant attention in oncology research due to their potent cytotoxic effects against a wide array of cancer cell lines.[3][4] The first anticancer properties of this compound were described in 1952, where it was shown to inhibit tumor growth in mice.[1] Modern research has elucidated that the anticancer activity of holothurins stems from a multi-faceted mechanism of action, encompassing the induction of apoptosis, modulation of critical signaling pathways, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of holothurins, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core biological processes.

Cytotoxic Activity of Holothurins

Holothurins exhibit significant cytotoxic activity by impeding the growth and mitosis of cancer cells.[3] This has been demonstrated across numerous human tumor cell lines, with compounds like this compound A, this compound B, and their derivatives showing potent inhibitory effects.[3][4][5] The cytotoxicity is often dose-dependent and varies based on the specific this compound compound and the cancer cell type.[5][6]

Quantitative Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of various holothurins against several cancer cell lines.

| Compound/Extract | Cancer Cell Line | Cell Type | IC₅₀ Value | Reference |

| This compound B | PC-3 | Prostate Cancer | 1.22 ± 0.15 µM | [5] |

| This compound B | PANC-1 | Pancreatic Cancer | 3.92 ± 0.35 µM | [5] |

| This compound B | A549 | Lung Cancer | 4.45 ± 1.35 µM | [5] |

| This compound B | U-87 MG | Glioblastoma | 5.98 ± 0.6 µM | [5] |

| This compound A | PC-3 | Prostate Cancer | 34.52 ± 4.28 µM | [5] |

| This compound A | PANC-1 | Pancreatic Cancer | 40.64 ± 6.41 µM | [5] |

| This compound A3 & A4 | KB | Epidermoid Carcinoma | Not specified | [3] |

| This compound A3 & A4 | Hep-G2 | Hepatocellular Carcinoma | Not specified | [3] |

| Philinopsides A, B, E, F | U87MG, A-549, P-388, MCF-7, HCT-116, MKN-28 | Various | 0.60–3.95 µM | [1] |

| Holothuria arenicola extract | CT26 | Colon Carcinoma | 31 µg/ml | [6] |

| Holothuria atra extract | T47D | Breast Cancer | 9.6 µg/ml | [7] |

| Holothuria atra extract | HeLa | Cervical Cancer | 10.4 µg/ml | [7] |

| Holothuria atra extract | WiDr | Colon Cancer | 11.4 µg/ml | [7] |

| Holothuria atra extract | MCF7 | Breast Cancer | 14.3 µg/ml | [7] |

| Holothuria atra extract | HSC-3 | Oral Squamous Carcinoma | 41.371 µg/ml | [8] |

| H. tubulosa Coelomic Fluid | MDA-MB231 | Triple-Negative Breast Cancer | 10.1 - 12.6 µg/mL | [9] |

Core Mechanisms of Action

Holothurins exert their anticancer effects through a variety of interconnected mechanisms that ultimately lead to the demise of cancer cells and the suppression of tumor progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism through which holothurins eliminate cancer cells.[2][3] This process is characterized by distinct morphological and molecular changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases.[5] Holothurins can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by mitochondrial injury.[3] Holothurins, such as Stichoposide C, cause mitochondrial damage, leading to the release of cytochrome c.[3] This, in turn, activates caspase-9 and the executioner caspase-3.[6] In silico analyses suggest that holothurins A and B target the anti-apoptotic protein BCL2, which further promotes the mitochondrial pathway of cell death.[4][10] Methanolic extracts of Holothuria scabra have been shown to reduce the expression of Bcl2 while enhancing the pro-apoptotic protein BAX and cleaved caspase-3 in prostate cancer cells.[11]

-

Extrinsic Pathway: Some holothurins can activate the extrinsic pathway by engaging death receptors like Fas. This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave the Bid protein to amplify the mitochondrial signal.[3]

Generation of Reactive Oxygen Species (ROS)

A key event in this compound-induced cytotoxicity is the accumulation of intracellular Reactive Oxygen Species (ROS).[3] ROS are highly reactive molecules that, at high levels, can cause significant damage to cellular components, leading to cell death.[12][13] Extracts from Holothuria parva and Holothuria scabra have been shown to increase ROS production, which contributes to mitochondrial swelling, a decrease in mitochondrial membrane potential (MMP), and subsequent apoptosis.[3][11] The surge in ROS often triggers stress-activated signaling cascades, such as the JNK and p38 MAPK pathways, which further promote apoptosis.[11]

Modulation of Cellular Signaling Pathways

Holothurins interfere with several key signaling pathways that are often dysregulated in cancer, thereby inhibiting cell survival, proliferation, and metastasis.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cell fate. Holothurins appear to exploit this duality. Treatment with a methanolic extract of H. scabra was shown to induce apoptosis in prostate cancer cells by upregulating the pro-apoptotic JNK and p38 signaling pathways, which are activated by ROS accumulation.[11] Conversely, this compound A can inhibit the pro-metastatic ERK pathway, leading to the downregulation of matrix metalloproteinases (MMP-2/-9) and a reduction in cancer cell invasion.[11][14]

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer.[15][16] Sea cucumber glycosides, such as Frondoside A, have been shown to inhibit the activation of PI3K/Akt signaling.[1][17] This inhibition prevents the downstream suppression of apoptotic factors and contributes to the overall anticancer effect. In silico analysis also suggests that holothurins may interact with the TGF-β/PI3K pathway.[18]

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates genes involved in inflammation, cell survival, and metastasis. This compound A and 24-dehydroechinoside A have been found to inhibit NF-κB expression.[1][19] This suppression is linked to the anti-metastatic activity of these compounds, partly through the downregulation of NF-κB target genes like MMP-9 and VEGF.[1][20]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis and angiogenesis are critical processes for tumor progression and are actively inhibited by holothurins.

-

Inhibition of Metastasis: this compound A (HA) and 24-dehydroechinoside A (DHEA) have been shown to reduce the adhesion, migration, and invasion of HepG2 liver cancer cells.[3] These effects are mediated by the downregulation of matrix metalloproteinase-9 (MMP-9) and the upregulation of its natural inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1).[1][19]

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth. Holothurins suppress angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).[1][19] Ds-echinoside A has demonstrated an ability to decrease tube formation in endothelial cells and reduce neovascularization in a chick embryo model.[3]

Cell Cycle Arrest

By interfering with the cell cycle, holothurins can prevent cancer cell proliferation.[18] Compounds like Cucumarioside A2–2 cause cell cycle arrest in the S phase (DNA synthesis), while Echinoside A can arrest cells in the G0/G1 phases.[3] In silico studies also point to HDAC1, a protein involved in cell cycle regulation, as a potential target for holothurins.[4][10] this compound has also been observed to induce abnormalities such as chromosome clumping and inhibition of DNA and RNA synthesis.[21]

Inhibition of Autophagy

Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress, contributing to chemotherapy resistance.[22][23] The triterpenoid (B12794562) glycoside Frondoside A has been found to inhibit this pro-survival autophagy in human urothelial carcinoma cells, suggesting another avenue by which sea cucumber compounds can combat cancer.[3]

Experimental Protocols & Workflows

This section outlines the methodologies for key experiments used to investigate the mechanism of action of holothurins.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[9][24]

-

Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., 5x10⁴ cells/mL) in 6-well plates, allow adherence, and treat with this compound (e.g., at IC₅₀/2, IC₅₀, and 2xIC₅₀ concentrations) for 48 hours.[5]

-

Cell Harvesting: Collect both adherent and floating cells, trypsinize, and wash twice with cold PBS.[5]

-

Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5][7]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[5][7]

References

- 1. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of cancer cell killing by sea cucumber-derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. trjfas.org [trjfas.org]

- 6. Apoptosis inducing capacity of Holothuria arenicola in CT26 colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijisrt.com [ijisrt.com]

- 9. Cytotoxic Potential of the Coelomic Fluid Extracted from the Sea Cucumber Holothuria tubulosa against Triple-Negative MDA-MB231 Breast Cancer Cells [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Methanolic Extract from Sea Cucumber, Holothuria scabra, Induces Apoptosis and Suppresses Metastasis of PC3 Prostate Cancer Cells Modulated by MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactive oxygen species in cancer: Current findings and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Activity of Sea Cucumber Triterpene Glycosides [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Sea Cucumbers Metabolites as Potent Anti-Cancer Agents [mdpi.com]

- 20. Sea Cucumber Compounds Targeting NF-κB in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimitotic Effects of this compound [jstage.jst.go.jp]

- 22. Autophagy in Cancer Cell Death [mdpi.com]

- 23. Blue-Print Autophagy: Potential for Cancer Treatment | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Triterpene Glycosides from Sea Cucumbers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sea cucumbers (Holothuroidea, Echinodermata) are marine invertebrates renowned for producing a diverse array of secondary metabolites, among which triterpene glycosides (saponins) are the most characteristic and pharmacologically significant.[1][2] These amphiphilic molecules consist of a triterpenoid (B12794562) aglycone (the lipophilic part) linked to a carbohydrate chain (the hydrophilic part), which can contain two to six monosaccharide residues and may be sulfated.[2][3] The unique structural features of these compounds, particularly the common holostane-type aglycone with an 18(20)-lactone, confer a wide range of potent biological activities.[2][3]

Historically, crude extracts like "holothurin" from Actinopyga agassizi were first noted for their antitumor properties in the 1950s.[2][4] Modern research has since isolated hundreds of distinct glycosides and demonstrated their efficacy in cytotoxic, antimicrobial, and immunomodulatory functions.[3][5] Their primary mechanism often involves interaction with sterols in cell membranes, leading to pore formation and altered permeability, which triggers downstream cellular events.[2] This guide provides an in-depth overview of the major biological activities of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer and Cytotoxic Activity

The most extensively studied biological property of sea cucumber triterpene glycosides is their potent anticancer activity. These compounds have been shown to suppress the proliferation of a wide array of human tumor cell lines in vitro and reduce tumor burden and metastasis in animal models.[1][4] Their anticancer effects are not due to a single mechanism but rather a multi-targeted assault on cancer cell physiology, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.

Mechanisms of Action

Triterpene glycosides exert their anticancer effects through several interconnected molecular pathways:

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis), predominantly through the intrinsic (mitochondrial) pathway. Compounds like Frondoside A have been shown to modulate the Bcl-2 family of proteins, increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 and Mcl-1.[6][7] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of an intracellular caspase cascade (caspase-9 and effector caspases-3/7), ultimately leading to cell death.[8]

-

Cell Cycle Arrest: Many glycosides can halt the progression of the cell cycle, often at the S or G2/M phases, thereby preventing cancer cell proliferation.[1][2][4]

-

Inhibition of Metastasis and Angiogenesis: Certain glycosides, such as Ds-echinoside A, actively reduce cancer cell adhesion, migration, and invasion.[2] They can suppress the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis, partly by down-regulating key enzymes like matrix metalloproteinase-9 (MMP-9).[1][2]

-

Modulation of Signaling Pathways: These compounds interfere with critical cancer-promoting signaling pathways by down-regulating receptors and kinases like EGFR, Akt, and ERK.[1][4]

Quantitative Cytotoxicity Data

The cytotoxic potential of triterpene glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The values vary significantly based on the compound's structure, the cancer cell line, and the assay duration.

| Compound Name | Sea Cucumber Source | Target Cancer Cell Line | IC50 (µM) | Reference |

| Frondoside A | Cucumaria frondosa | Breast (MDA-MB-231) | 2.5 | [2] |

| Bladder (UM-UC-3) | ~1.0 | [9] | ||

| Philinopside A | Pentacta quadrangularis | Glioblastoma (U87MG) | 0.60 - 3.95 | [2] |

| Lung (A-549) | 0.60 - 3.95 | [2] | ||

| Ds-echinoside A | Pearsonothuria graeffei | Liver (HepG2) | 2.65 | [2] |

| Fuscocineroside C | Holothuria imitans | Gastric (MKN-28) | 0.92 | [10][11] |

| Lung (A-549) | 1.21 | [11] | ||

| Scabraside D | Holothuria imitans | Breast (MCF-7) | 2.61 | [10] |

| This compound A | Holothuria atra | Cervix (HeLa) | 1.2 µg/mL | [12] |

| Echinoside A | Holothuria atra | Cervix (HeLa) | 1.8 µg/mL | [12] |

| Arguside A | Bohadschia argus | Colorectal (HCT-116) | 0.14 | [5] |

| Djakonovioside E1 | Cucumaria djakonovi | Breast (MCF-7) | 1.52 | [13] |

| This compound A | Holothuria moebii | Colorectal (HCT-15) | 1.04 - 4.08 | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[14][16] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a serial dilution of the triterpene glycoside in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include control wells: untreated cells (vehicle control) and medium-only (blank).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[17]

-

Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 10-15 minutes.[17]

-

-

Absorbance Measurement:

-

Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 540-590 nm.[17]

-

A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the untreated control cells:

-

% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

This document is intended for informational purposes for a scientific audience. Further sections on antimicrobial and immunomodulatory activities will be detailed subsequently.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sea Cucumber Derived Triterpenoid Glycoside Frondoside A: A Potential Anti-Bladder Cancer Drug | MDPI [mdpi.com]

- 10. phcogj.com [phcogj.com]

- 11. phcogj.com [phcogj.com]

- 12. Molecular Networking-Based Analysis of Cytotoxic Saponins from Sea Cucumber Holothuria atra - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. static.igem.wiki [static.igem.wiki]

A Technical Guide to the Natural Sources and Distribution of Holothurins in Holothuroidea

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

Holothurins, a class of triterpenoid (B12794562) glycoside saponins (B1172615), are prominent secondary metabolites synthesized by sea cucumbers (Class: Holothuroidea). These compounds are a cornerstone of the organism's chemical defense mechanisms and have garnered significant scientific interest for their broad spectrum of pharmacological activities, including potent cytotoxic, anti-tumor, and anti-fungal properties. This technical guide provides a comprehensive overview of the natural sources of holothurins, detailing their taxonomic distribution across various sea cucumber families and genera. It presents a comparative analysis of holothurin diversity and concentration in different body tissues, supported by quantitative data. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and characterization of these saponins and illustrates the key molecular pathways, such as apoptosis, that are modulated by their activity.

Introduction to Holothurins

Holothurins are structurally complex saponins unique to sea cucumbers.[1] Like other saponins, they are amphiphilic molecules consisting of a lipophilic triterpenoid aglycone (the sapogenin) and a hydrophilic sugar (glycan) chain attached via a glycosidic bond.[2][3] The aglycone core is typically a holostane-type tetracyclic triterpene lanosterol (B1674476) derivative.[1] The immense structural diversity of holothurins—with over 700 distinct compounds reported—arises from variations in the aglycone structure and, most significantly, the composition and length of the sugar chain.[1][4] This diversity is further enhanced by the presence of sulfate (B86663) or acetyl groups, which can significantly modify their biological activity.[1][5] These compounds play a crucial role in the animal's defense against predators and are recognized as promising lead compounds for novel drug discovery.[1][6]

Distribution of Holothurins in Holothuroidea

Holothurins are widely distributed across the class Holothuroidea, but their presence, diversity, and concentration show significant variation based on taxonomy and anatomy.

Taxonomic Distribution

The family Holothuriidae is one of the most prolific sources of holothurins.[4][7] The genus Holothuria is particularly notable for its chemical diversity, with numerous species producing unique cocktails of saponins.[3][7] Species such as Holothuria scabra, H. leucospilota, H. atra, and H. lessoni are frequently studied for their rich this compound content.[8][9][10][11] Other genera within Holothuriidae, including Actinopyga and Bohadschia, are also significant producers.[12][13] For instance, Bohadschia subrubra has been shown to possess a very high diversity of saponin (B1150181) congeners compared to other species in the same family.[12] This species-specific saponin profile serves as a valuable chemotaxonomic marker for precise species identification.[14]

Anatomical Distribution within Sea Cucumbers

Within a single organism, holothurins are not uniformly distributed. Their concentration and composition vary significantly between different organs and tissues, reflecting their primary role in chemical defense.

-

Cuvierian Tubules: In species that possess them, the Cuvierian tubules—sticky, thread-like organs that can be expelled towards a threat—contain the highest concentrations of saponins.[12][14] This specialized localization provides a potent, targeted defense mechanism.

-

Body Wall: The body wall is the sea cucumber's first line of defense and serves as a major reservoir for a diverse array of saponins.[9][15] It is the most commonly analyzed tissue for both research and commercial purposes.

-

Viscera: The internal organs, collectively known as the viscera, also contain a complex and often unique mixture of holothurins.[4][16] Studies on Holothuria lessoni have revealed that the viscera can harbor a higher diversity of novel saponins compared to the body wall.[16]

Quantitative Analysis of Saponin Content

The quantity of saponins varies greatly among species and tissues. The following tables summarize available quantitative data, providing a comparative baseline for researchers. The data is primarily based on total saponin content, as quantification of individual holothurins is less commonly reported.

Table 1: Total Saponin Content in Various Sea Cucumber Species and Tissues

| Family | Species | Tissue | Saponin Content (mg/g wet weight) | Method of Quantification |

| Holothuriidae | Actinopyga echinites | Body Wall | 1.24 | Hemolytic Activity |

| Cuvierian Tubules | 11.36 | Hemolytic Activity | ||

| Holothuriidae | Bohadschia subrubra | Body Wall | 1.79 | Hemolytic Activity |

| Cuvierian Tubules | 2.65 | Hemolytic Activity | ||

| Holothuriidae | Holothuria atra | Body Wall | 2.40 | Hemolytic Activity |

| Holothuriidae | Holothuria leucospilota | Body Wall | 0.32 | Hemolytic Activity |

| Cuvierian Tubules | 1.38 | Hemolytic Activity | ||

| Holothuriidae | Pearsonothuria graeffei | Body Wall | 0.41 | Hemolytic Activity |

| Cuvierian Tubules | 2.82 | Hemolytic Activity | ||

| Holothuriidae | Holothuria scabra | Body Wall | ~1.0 | LC-MS |

Data synthesized from studies by Van Dyck et al. (2010)[12][17] and Zarei et al. (2017)[18]. Saponin content determined by hemolytic activity is reported as mg equivalents of a plant saponin standard per gram of tissue.

Table 2: Diversity of Saponin Congeners in Select Species of the Family Holothuriidae

| Species | Body Wall Congeners | Cuvierian Tubule Congeners | Total Unique Congeners |

| Holothuria atra | 4 | N/A | 4 |

| Holothuria leucospilota | Not specified | Not specified | 6 |

| Pearsonothuria graeffei | Not specified | Not specified | 8 |

| Actinopyga echinites | Not specified | Not specified | 10 |

| Bohadschia subrubra | Not specified | Not specified | 19 |

| Holothuria lessoni | 89 | >39 (in viscera) | >89 |

Data compiled from Van Dyck et al. (2010)[12][17] and Bahrami et al. (2018)[4].

Experimental Protocols

The isolation and characterization of holothurins require a multi-step approach involving extraction, purification, and structural analysis.

Extraction and Crude Fractionation

-

Sample Preparation: Fresh or frozen sea cucumber tissue (e.g., body wall, viscera) is lyophilized (freeze-dried) to remove water and then pulverized into a fine powder to maximize surface area for extraction.[4]

-

Solvent Extraction: The powdered tissue is macerated and extracted exhaustively with aqueous ethanol (B145695) (typically 70% EtOH) or methanol (B129727) at room temperature on a shaker.[4][16] This process is often repeated multiple times to ensure complete extraction of the polar glycosides.

-

Concentration: The combined ethanolic extracts are filtered (e.g., through Whatman No. 1 paper) and concentrated under reduced pressure using a rotary evaporator at a low temperature (e.g., 30-40°C) to yield a crude extract.[4]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned against a non-polar solvent (e.g., n-hexane) to remove lipids. Subsequently, the aqueous layer is partitioned against a moderately polar solvent, typically n-butanol or isobutanol. The saponins preferentially move into the butanolic phase, which is then collected and evaporated to yield a saponin-enriched fraction.[4][16]

Purification of Holothurins

-

Column Chromatography: The saponin-enriched fraction is often subjected to preliminary purification using column chromatography on a solid phase like Diaion HP-20 resin. The column is first washed with water to remove salts, and the saponins are then eluted with methanol.[6]

-

High-Performance Centrifugal Partition Chromatography (HPCPC): For high-purity isolation, HPCPC is a highly effective technique. It is a liquid-liquid chromatography method that avoids solid stationary phases, leading to high recovery rates. A common solvent system used is Chloroform-Methanol-Water (e.g., in a 7:13:8 ratio).[4][16] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is also widely used for the final purification of individual saponin compounds.

Structural Characterization

-

Mass Spectrometry (MS): Modern mass spectrometry is the primary tool for this compound characterization.

-

MALDI-MS/MS (Matrix-Assisted Laser Desorption/Ionization): Used for direct analysis of saponin mixtures and to determine the molecular weights of individual congeners.[4][16]

-

ESI-MS/MS (Electrospray Ionization): Provides detailed structural information through fragmentation analysis, helping to elucidate the sequence of sugar units in the glycan chain.[4][16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete and unambiguous structural elucidation of novel holothurins, including the determination of stereochemistry and the precise linkage points between sugar residues.[6]

Diagram 1: General Experimental Workflow

Caption: A generalized workflow for the isolation and characterization of holothurins.

Signaling Pathways Modulated by Holothurins

Holothurins exhibit potent cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis (programmed cell death).[8][19] Their mechanism of action involves the modulation of key signaling cascades that regulate cell survival and death.

Induction of Apoptosis

Holothurins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This is the most commonly reported mechanism. Holothurins disrupt the balance of the Bcl-2 family of proteins. They down-regulate the anti-apoptotic protein Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[5] This shift in the Bcl-2/Bax ratio leads to the loss of mitochondrial membrane potential (Δψm), prompting the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator Caspase-9 . Activated Caspase-9, in turn, cleaves and activates the executioner Caspase-3 , which orchestrates the dismantling of the cell.[5][20]

-

Extrinsic Pathway: Some studies have shown that holothurins can also up-regulate the expression of Caspase-8 , the key initiator caspase of the extrinsic pathway, suggesting that they may also engage death receptors on the cell surface to initiate apoptosis.[5]

An in silico analysis predicted that this compound A and this compound B may directly target and inhibit the BCL2 protein, providing a direct molecular basis for their pro-apoptotic activity.[1]

Diagram 2: this compound-Induced Apoptosis Pathways

Caption: Holothurins induce apoptosis via intrinsic and extrinsic pathways.

Conclusion

The class Holothuroidea represents a vast and chemically diverse natural resource for the discovery of this compound saponins. The distribution and concentration of these bioactive metabolites are highly species- and tissue-specific, with defensive organs like Cuvierian tubules typically containing the highest levels. The detailed protocols for extraction and purification, coupled with advanced analytical techniques, have enabled the isolation and characterization of hundreds of novel compounds. A deeper understanding of their mechanisms of action, particularly their ability to induce apoptosis in cancer cells by modulating key signaling proteins like Bcl-2 and caspases, underscores their significant potential as candidates for the development of new therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore and exploit the pharmacological promise of these unique marine natural products.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of holostane-type saponins from the black sea cucumber Holothuria atra and evaluating their anti-allergic activity: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trjfas.org [trjfas.org]

- 8. Mechanisms of cancer cell killing by sea cucumber-derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcogres.com [phcogres.com]

- 10. ffhdj.com [ffhdj.com]

- 11. A Distinct Saponin Profile Drives an Olfactory-Mediated Aggregation in the Aquacultivated Sea Cucumber Holothuria scabra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Qualitative and Quantitative Saponin Contents in Five Sea Cucumbers from the Indian Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Qualitative and quantitative saponin contents in five sea cucumbers from the Indian ocean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saponins of North Atlantic Sea Cucumber: Chemistry, Health Benefits, and Future Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence for a Saponin Biosynthesis Pathway in the Body Wall of the Commercially Significant Sea Cucumber Holothuria scabra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis inducing capacity of Holothuria arenicola in CT26 colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxicological Profile of Holothurin B: An In-depth Technical Guide on its Effects on Nerve Tissue and Electrical Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holothurin B, a triterpene glycoside saponin (B1150181) derived from sea cucumbers, exhibits potent neurotoxic activity. This technical guide provides a comprehensive overview of the current understanding of this compound B's effects on nerve tissue and electrical excitability. Drawing from available literature on this compound B, its closely related analogue this compound A, and the broader class of holothurian triterpene glycosides, this document details its impact on nerve function, proposed mechanisms of action, and relevant experimental methodologies. Quantitative data is summarized, experimental protocols are outlined, and key signaling pathways are visualized to serve as a valuable resource for researchers in neurotoxicology, pharmacology, and drug development.

Introduction

Saponins (B1172615) from sea cucumbers, particularly holothurins, are well-documented for their diverse biological activities, including cytotoxic, antimicrobial, and neurotoxic effects. This compound B, a prominent member of this class, has demonstrated significant bioactivity, but its specific effects on the nervous system are a subject of ongoing research. This guide aims to consolidate the existing knowledge and provide a technical framework for future investigations into the neurotoxic properties of this compound B.

Quantitative Effects on Nerve Tissue

While specific quantitative data for this compound B's effects on nerve action potential parameters are limited in the available scientific literature, studies on related compounds and the general class of holothurian saponins provide valuable insights. The following tables summarize the key quantitative findings.

Table 1: Effect of Holothurian Triterpene Glycosides on Na+/K+-ATPase Activity

| Parameter | Value | Organism/Tissue | Source |

| I50 (Na+/K+-ATPase Inhibition) | ~1 x 10⁻⁴ M | Rat Brain | |

| Inhibition Type | Irreversible | Rat Brain |

Table 2: Cytotoxic and Anti-angiogenic Effects of this compound B

| Cell Line | IC50 (µg/mL) | Effect | Source |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 8.16 | Cytotoxicity | [1] |

| Human Cervical Cancer (HeLa) | 2.05 | Cytotoxicity | |

| Human Leukemia (K562) | 3.64 | Cytotoxicity | |

| Human Hepatoma (HepG2) | 1.79 | Cytotoxicity | |

| Normal Human Hepatocyte (HL-7702) | 2.69 | Cytotoxicity |

Note: The cytotoxic data provides context for the potent biological activity of this compound B, which is relevant when designing neurotoxicity studies to select appropriate, non-lethal concentrations for studying effects on nerve excitability.

Effects on Electrical Excitability

Studies on holothurins demonstrate a potent and largely irreversible blocking effect on nerve conduction. Research on desheathed bullfrog sciatic nerve and rat phrenic nerve preparations has shown that the disruptive effect of this compound on nerve function is comparable to that of local anesthetics like cocaine and procaine, with the notable difference of being irreversible upon washing[2].

A key study on the related compound, this compound A, revealed its capacity to destroy the electrical excitability of a node of Ranvier in the frog sciatic nerve[2]. Furthermore, investigations using squid giant axons showed that this compound A causes an irreversible depolarization of the nerve membrane, which is attributed to an increase in the resting sodium permeability[3]. This effect was notably insensitive to tetrodotoxin (B1210768) (TTX), a well-known blocker of voltage-gated sodium channels, suggesting a mechanism of action distinct from many other neurotoxins[3].

Proposed Mechanisms of Action

The neurotoxic effects of this compound B are believed to be multifactorial, primarily stemming from its interaction with the nerve cell membrane and key membrane-bound enzymes.

Membrane Disruption and Pore Formation

As a saponin, this compound B possesses amphipathic properties that allow it to insert into the lipid bilayer of the neuronal membrane. This insertion is thought to disrupt the membrane's integrity. One proposed mechanism is the formation of pores or channels, which would lead to a non-specific increase in ion permeability. This is consistent with the observed depolarization and loss of excitability. The interaction of holothurins with membrane cholesterol is likely a critical factor in this process, as cholesterol can influence membrane fluidity and the formation of lipid rafts, which may be preferential sites for this compound insertion.

Inhibition of Na+/K+-ATPase

Triterpene glycosides from holothurians have been shown to be potent, irreversible inhibitors of Na+/K+-ATPase. This enzyme is crucial for maintaining the sodium and potassium ion gradients across the neuronal membrane, which are essential for the resting membrane potential and the repolarization phase of the action potential. Inhibition of the Na+/K+-ATPase pump would lead to a gradual dissipation of these ion gradients, resulting in membrane depolarization and a loss of electrical excitability.

Modulation of Ion Channels

Recent evidence suggests that this compound B can modulate calcium signaling by inhibiting Ca2+ influx through the suppression of inositol-1,4,5-triphosphate receptor (IP3R) mRNA expression[4]. While this was observed in the context of anti-allergic activity, it points to the potential for this compound B to interact with specific ion channels or their regulatory pathways in neurons. The observed TTX-insensitive increase in sodium permeability by this compound A also suggests a direct or indirect effect on sodium channels or the creation of novel conductive pathways[3].

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound B on nerve tissue. These protocols are synthesized from standard neurotoxicological and electrophysiological techniques.

Isolated Nerve Preparation and Electrophysiological Recording

Objective: To measure the effects of this compound B on the compound action potential (CAP) of an isolated nerve.

Materials:

-

Frog (e.g., Rana pipiens) or rat sciatic nerve

-

Ringer's solution (for amphibians) or Krebs-Henseleit solution (for mammals), aerated with 95% O₂ / 5% CO₂

-

This compound B stock solution (dissolved in DMSO or ethanol (B145695) and then diluted in physiological saline)

-

Nerve chamber with stimulating and recording electrodes

-

Stimulator and amplifier

-

Oscilloscope or data acquisition system

Procedure:

-

Humanely euthanize the animal and dissect the sciatic nerve.

-

Desheathe the nerve to facilitate the penetration of this compound B.

-

Mount the nerve in the nerve chamber, ensuring contact with the stimulating and recording electrodes.

-

Continuously perfuse the nerve with the appropriate physiological solution.

-

Record baseline CAPs by delivering supramaximal electrical stimuli.

-

Introduce this compound B into the perfusion solution at the desired concentrations.

-

Record CAPs at regular intervals to observe changes in amplitude, duration, and conduction velocity.

-

After exposure, perform a washout with the control physiological solution to assess the reversibility of the effects.

Na+/K+-ATPase Activity Assay

Objective: To quantify the inhibitory effect of this compound B on Na+/K+-ATPase activity.

Materials:

-

Rat brain tissue homogenate (as a source of the enzyme)

-

Assay buffer (e.g., Tris-HCl buffer)

-

ATP solution

-

Solutions of NaCl, KCl, MgCl₂, and ouabain (B1677812)

-

This compound B solutions of varying concentrations

-

Malachite green reagent or other phosphate (B84403) detection system

-

Spectrophotometer

Procedure:

-

Prepare a crude enzyme extract from rat brain tissue.

-

Set up reaction tubes containing the assay buffer, ions (Na+, K+, Mg2+), and the enzyme preparation.

-

Add this compound B to the experimental tubes at a range of concentrations.

-

Include a control group without this compound B and a blank group with ouabain (a specific Na+/K+-ATPase inhibitor) to determine the specific activity.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.

-

Calculate the specific activity of Na+/K+-ATPase and the percentage of inhibition by this compound B.

-

Determine the I50 value from the dose-response curve.

Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To investigate the effects of this compound B on specific ion channels in individual neurons.

Materials:

-

Primary neuronal culture (e.g., dorsal root ganglion neurons or cortical neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions tailored to isolate specific ion currents (e.g., Na+, K+, Ca2+)

-

This compound B solutions

-

Pharmacological agents to block unwanted currents (e.g., TTX, TEA, Cd2+)

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage.

-

Pull a glass micropipette and fill it with the appropriate intracellular solution.

-

Establish a gigaohm seal and obtain a whole-cell recording configuration.

-

Apply voltage-clamp protocols to elicit and record specific ion channel currents.

-

Perfuse the neuron with a control extracellular solution to record baseline currents.

-

Apply this compound B at various concentrations to the extracellular solution and record the changes in the ion channel currents.

-

Analyze the data to determine the effects of this compound B on current-voltage relationships, activation and inactivation kinetics, and dose-response relationships.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanisms of this compound B neurotoxicity.

Caption: Workflow for isolated nerve electrophysiology.

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Conclusion and Future Directions

This compound B is a potent neurotoxin that disrupts nerve function through multiple mechanisms, including membrane destabilization, inhibition of Na+/K+-ATPase, and potential modulation of specific ion channels. While the current body of research provides a solid foundation, further investigation is required to fully elucidate its precise molecular targets and signaling pathways.

Future research should focus on:

-

Quantitative Electrophysiology: Obtaining detailed quantitative data on the effects of this compound B on the action potential and specific ion channel currents in vertebrate neurons.

-

Molecular Binding Studies: Identifying the specific binding sites of this compound B on Na+/K+-ATPase and other potential protein targets in the neuronal membrane.

-

Structural Biology: Investigating the structure of this compound B-induced membrane pores.

-

In Vivo Studies: Characterizing the neurotoxic effects of this compound B in whole-animal models to understand its physiological and behavioral consequences.

A deeper understanding of the neurotoxic mechanisms of this compound B will not only advance our knowledge of marine toxins but may also provide valuable insights for the development of novel pharmacological tools and therapeutic agents.

References

- 1. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of holostane-type saponins from the black sea cucumber Holothuria atra and evaluating their anti-allergic activity: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in-vitro studies of Holothurin cytotoxicity

An In-Depth Technical Guide on Preliminary In-Vitro Studies of Holothurin Cytotoxicity

Introduction

Holothurins are a class of triterpene glycosides found in sea cucumbers (Holothuroidea) that have garnered significant attention for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1] These natural compounds are recognized for their potential in the development of novel anticancer therapeutics.[2] This technical guide provides a comprehensive overview of the preliminary in-vitro studies on this compound cytotoxicity, designed for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. The information compiled herein is based on multiple studies investigating the cytotoxic and apoptosis-inducing activities of different this compound analogues.

Data Presentation: Cytotoxic Activity of Holothurins

The cytotoxic effects of Holothurins, primarily this compound A and this compound B, have been evaluated against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines to assess selectivity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data presented below is collated from various in-vitro studies.

Table 1: IC₅₀ Values of Holothurins in Various Cell Lines

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Source |

|---|---|---|---|---|---|

| This compound A | PC-3 | Human Prostate Cancer | 34.52 ± 4.28 | - | [3] |

| PANC-1 | Human Pancreatic Cancer | 40.64 ± 6.41 | - | [3] | |

| U-87 MG | Human Glioblastoma | > 50 | - | [3] | |

| A549 | Human Lung Cancer | > 50 | - | [3] | |

| CCD-34Lu | Human Normal Lung Fibroblast | 24.56 ± 2.38 | - | [3] | |

| HeLa | Human Cervical Cancer | - | 3.76 | [4] | |

| K562 | Human Leukemia | - | 8.94 | [4] | |

| HepG2 | Human Hepatoma | - | 3.46 | [4] | |

| HL-7702 | Human Normal Hepatocyte | - | 3.84 | [4] | |

| Glioma Cells (various) | Rat and Human Glioma | 0.99 - 4.03 | 1.17 - 4.79 | [4] | |

| This compound B | PC-3 | Human Prostate Cancer | 1.22 ± 0.15 | - | [3] |

| PANC-1 | Human Pancreatic Cancer | 3.92 ± 0.35 | - | [3] | |

| U-87 MG | Human Glioblastoma | 5.98 ± 0.6 | - | [3] | |

| A549 | Human Lung Cancer | 4.45 ± 1.35 | - | [3] | |

| CCD-34Lu | Human Normal Lung Fibroblast | 5.02 ± 1.19 | - | [3] | |

| HeLa | Human Cervical Cancer | - | 2.05 | [4] | |

| K562 | Human Leukemia | - | 3.64 | [4] | |

| HepG2 | Human Hepatoma | - | 1.79 | [4] | |

| HL-7702 | Human Normal Hepatocyte | - | 2.69 | [4] | |

| Glioma Cells (various) | Rat and Human Glioma | 1.39 - 8.64 | 1.23 - 7.63 | [4] | |

| Inornatoside B | MCF-7 | Human Mammary Adenocarcinoma | 0.47 | - | [5] |

| SKLU-1 | Human Lung Adenocarcinoma | 0.50 | - | [5] | |

| Echinoside A | HeLa | Human Cervical Cancer | - | 1.2 - 2.5 | [6] |

| HepG2 | Human Hepatoma | - | - | [7] |

| Crude Saponin (B1150181) | A549 | Human Lung Cancer | - | 1 (after 48h) |[1] |

Note: Direct comparison of IC₅₀ values between studies should be done with caution due to variations in experimental conditions such as incubation time and assay methodology.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility of cytotoxicity studies. The following sections outline the methodologies for the key assays used to evaluate the effects of Holothurins.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8][10]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₅₀/2, IC₅₀, and 2xIC₅₀) for a specified time (e.g., 24 or 48 hours).[3]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes).[12]

-

Washing: Wash the cells twice with ice-cold PBS.[14]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[13][14]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL).[13][14]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13]

-

Interpretation:

-

Annexin V- / PI-: Live, viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.[14]

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure changes in the expression levels of key regulatory proteins such as caspases (e.g., Caspase-3, -8, -9) and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[15] The cleavage of caspases from their inactive pro-forms to their active forms is a hallmark of apoptosis.[16]

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading.[15]

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins based on molecular weight via electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.[17]

-

Analysis: Analyze the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin) to correct for variations in loading.[17]

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using the Graphviz DOT language to adhere to the specified requirements.

Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.

Caption: Proposed intrinsic (mitochondrial) apoptosis pathway induced by Holothurins.

Conclusion

Preliminary in-vitro studies consistently demonstrate that Holothurins, particularly this compound A and B, exhibit significant cytotoxic activity against a variety of cancer cell lines.[3][4] The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, as evidenced by Annexin V/PI staining and the activation of key executioner caspases like Caspase-3.[3][18] The modulation of Bcl-2 family proteins suggests the involvement of the intrinsic mitochondrial pathway.[7][19] While these findings are promising, some Holothurins also show toxicity toward normal cell lines, highlighting the need for further research into structural modifications to improve cancer cell selectivity.[4] Future work should focus on comprehensive mechanistic studies, exploring other potential signaling pathways, and advancing the most potent and selective compounds to in-vivo models to validate their therapeutic potential.

References

- 1. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. trjfas.org [trjfas.org]

- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. benchchem.com [benchchem.com]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. phcogres.com [phcogres.com]

- 19. pubs.aip.org [pubs.aip.org]

Holothurin: A Deep Dive into its Anti-Inflammatory Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Holothurins, a class of triterpenoid (B12794562) glycoside saponins (B1172615) derived from sea cucumbers (Holothuroidea), have garnered significant scientific interest for their diverse bioactive properties. Beyond their well-documented cytotoxic effects on cancer cells, a growing body of evidence highlights the potent anti-inflammatory capabilities of these marine natural products. This technical guide provides an in-depth exploration of holothurin's potential as an anti-inflammatory agent, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

Holothurins exert their anti-inflammatory effects primarily through the modulation of critical intracellular signaling cascades that regulate the expression of pro-inflammatory mediators. The two principal pathways influenced by holothurins are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.

Holothurins, including this compound A1, have been shown to intervene in this pathway by decreasing the expression level of NF-κB.[2] This inhibition is thought to occur through the suppression of IκBα degradation, thereby preventing the nuclear translocation of the active NF-κB subunits. By inhibiting the NF-κB signaling cascade, holothurins effectively downregulate the production of a wide array of inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases that regulate a variety of cellular processes, including inflammation, proliferation, and apoptosis.[1] Key members of this pathway involved in inflammation include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Inflammatory stimuli activate this cascade, leading to the phosphorylation and activation of downstream transcription factors that, in turn, induce the expression of inflammatory genes.

Several studies have indicated that holothurins can suppress the phosphorylation of key MAPK proteins. For instance, Frondoside A has been reported to reduce the TPA-induced activation of ERK1/2 and p38 MAPK signals.[2] By inhibiting the phosphorylation of these kinases, holothurins can effectively dampen the inflammatory response mediated by the MAPK pathway.

Quantitative Data on this compound's Bioactivity

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of holothurins. This data is crucial for determining effective and non-toxic concentrations for in vitro and in vivo studies.

Table 1: Cytotoxicity of Holothurins in Various Cell Lines

| This compound Type | Cell Line | Cell Type | IC50 Value | Reference |

| This compound B | PC-3 | Human prostate cancer | 1.22 ± 0.15 μM | [3] |

| This compound B | PANC-1 | Human pancreatic cancer | 3.92 ± 0.35 μM | [3] |

| This compound B | U-87 MG | Human glioblastoma | 5.98 ± 0.6 μM | [3] |

| This compound B | A549 | Human lung carcinoma | 4.45 ± 1.35 μM | [3] |

| This compound A | PANC-1 | Human pancreatic cancer | 40.64 ± 6.41 μM | [3] |

| This compound A | PC-3 | Human prostate cancer | 34.52 ± 4.28 μM | [3] |

| This compound A | CCD-34Lu | Human normal lung fibroblast | 24.56 ± 2.38 μM | [3] |

| Inornatoside B | MCF-7 | Human mammary adenocarcinoma | 0.47 - 0.50 μM | [4] |

| Inornatoside B | SKLU-1 | Human lung adenocarcinoma | 0.47 - 0.50 μM | [4] |

| This compound A | HeLa | Human cervical cancer | 3.76 µg/mL | [5] |

| This compound A | K562 | Human leukemia | 8.94 µg/mL | [5] |

| This compound A | HepG2 | Human hepatoma | 3.46 µg/mL | [5] |

| This compound A | HL-7702 | Human normal hepatocyte | 3.84 µg/mL | [5] |

| This compound B | HeLa | Human cervical cancer | 2.05 µg/mL | [5] |

| This compound B | K562 | Human leukemia | 3.64 µg/mL | [5] |

| This compound B | HepG2 | Human hepatoma | 1.79 µg/mL | [5] |

| This compound B | HL-7702 | Human normal hepatocyte | 2.69 µg/mL | [5] |

| Saponin (from H. leucospilota) | A549 | Human lung carcinoma | ~0.5 µg/ml (48h) | [6] |

Table 2: Anti-inflammatory and Antioxidant Activity of Holothurins and Sea Cucumber Extracts

| Compound/Extract | Assay | Model | IC50 Value / Effect | Reference |

| H. scabra methanolic extract | DPPH radical scavenging | In vitro | 244.59 ppm | [3] |

| H. scabra methanolic extract | Nitric oxide scavenging | In vitro | 14.98 ppm | [3] |